ACTH (4-9)

Vue d'ensemble

Description

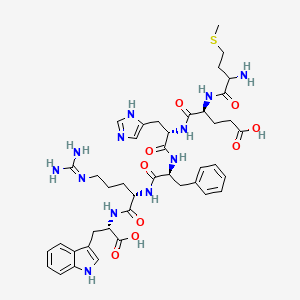

Adrenocorticotropic hormone (4-9) is a fragment of the adrenocorticotropic hormone, which is a polypeptide hormone produced and secreted by the anterior pituitary gland. This fragment consists of the amino acid sequence methionine-glutamate-histidine-phenylalanine-arginine-tryptophan. Adrenocorticotropic hormone (4-9) is known for its role in stimulating the adrenal cortex to release glucocorticoids, which are crucial for stress response and metabolic functions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of adrenocorticotropic hormone (4-9) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of adrenocorticotropic hormone (4-9) follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Analyse Des Réactions Chimiques

Types of Reactions

Adrenocorticotropic hormone (4-9) can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Protected amino acid derivatives and coupling reagents like DCC or DIC.

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Free thiol groups.

Substitution: Peptide analogs with modified amino acid sequences.

Applications De Recherche Scientifique

ACTH (4-9) is a synthetic analog of the adrenocorticotrophic hormone (ACTH). Research suggests it has several potential applications, particularly related to neurological and behavioral conditions.

Neurological Applications:

- Demyelinating Syndromes: ACTH (4-9) analog (Org 2766) has shown promise in treating experimental allergic neuritis (EAN), an animal model for Guillain-Barré syndrome (GBS), a human demyelinating disease. Treatment with the ACTH (4-9) analog suppressed neurological symptoms and improved motor performance in animals with EAN. Histological examination revealed more myelinated fibers in the sural nerve of treated animals compared to those treated with saline, suggesting a protective effect on nerve fibers .

- Brain Damage Recovery: Studies on rats with brain lesions have indicated that chronic administration of ACTH (4-9) analog (Org2766) can improve behavioral performance . This suggests that the peptide may have neuroprotective properties or induce changes in attention that contribute to functional recovery after brain damage .

Psychiatric and Behavioral Applications:

- Attention Deficit Disorder: A study comparing ACTH (4-9) analog, methylphenidate, and placebo in children with attention deficit disorder found that methylphenidate led to significantly greater vasomotor reactivity, behavioral improvement, and learning receptivity compared to ACTH (4-9) analog or placebo .

- Autism: In a double-blind, placebo-controlled crossover trial, autistic children treated with the neuropeptide ORG 2766 (a synthetic analog of ACTH 4-9) showed increased social interaction with a familiar experimenter . Specifically, gaze and smile behaviors between the child and experimenter displayed stronger temporal connections after treatment with ORG 2766 .

- Modulation of Behavioral Changes: The ACTH(4–9) analog can strongly suppress NMDA-induced enhanced locomotor activity and normalize the pattern of exploratory behavior .

Other potential applications:

Mécanisme D'action

Adrenocorticotropic hormone (4-9) exerts its effects by binding to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells. This binding stimulates the synthesis and release of glucocorticoids, such as cortisol, from the adrenal glands. The molecular targets and pathways involved include the activation of adenylate cyclase, which increases cyclic adenosine monophosphate (cAMP) levels, leading to the activation of protein kinase A (PKA) and subsequent phosphorylation of target proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

Adrenocorticotropic hormone (1-39): The full-length hormone with broader physiological effects.

Adrenocorticotropic hormone (1-24): A shorter fragment with similar but less potent effects.

Alpha-melanocyte-stimulating hormone (α-MSH): Shares a similar sequence and binds to melanocortin receptors.

Uniqueness

Adrenocorticotropic hormone (4-9) is unique in its specific sequence, which allows it to retain some biological activity while being a smaller and more manageable peptide for research purposes. Its ability to stimulate glucocorticoid release without the full spectrum of adrenocorticotropic hormone’s effects makes it a valuable tool for studying specific pathways and developing targeted therapies .

Activité Biologique

Adrenocorticotropic hormone (ACTH) is a peptide hormone produced by the anterior pituitary gland, primarily responsible for stimulating the adrenal cortex to release cortisol. The fragment ACTH (4-9), also known as the ACTH(4-9) analog, has garnered attention for its biological activities, particularly in neuropharmacology and endocrinology. This article delves into the biological activity of ACTH (4-9), summarizing key research findings, case studies, and data tables that highlight its potential therapeutic applications.

Biological Activity of ACTH (4-9)

Mechanism of Action:

ACTH (4-9) exerts its effects through various mechanisms, including modulation of neurotransmitter levels and influence on behavioral responses. Research indicates that this peptide fragment can cross the blood-brain barrier, allowing it to affect central nervous system functions.

Behavioral Effects

- Modulation of Social Behavior:

- Impact on Attention Deficit Disorder:

Neuroprotective Properties

Research has shown that ACTH (4-9) possesses neuroprotective properties. In aged and brain-lesioned rats, chronic administration of Org2766 led to significant improvements in behavioral outcomes, including reduced anxiety-like behaviors and enhanced cognitive function .

Case Studies

Case Study 1: Ectopic ACTH Syndrome

A 65-year-old female patient diagnosed with ectopic ACTH syndrome exhibited elevated plasma ACTH levels. The treatment with dopamine agonists effectively controlled hypercortisolemia, indicating a complex interaction between ACTH secretion and other hormonal pathways .

Case Study 2: Clinical Trial on Attention Deficit Disorder

In a randomized controlled trial involving 30 children, the administration of the ACTH (4-9) analog resulted in marked improvements in attention metrics compared to placebo. This study highlights the potential for ACTH fragments in treating attention-related disorders .

Dose-Response Analysis

A dose-response analysis indicated that administration of ACTH (4-9) at varying dosages significantly altered behavioral outcomes in experimental models:

| Dose (nmol/kg) | Behavioral Effect |

|---|---|

| 20 | Significant decrease in spontaneous nystagmus |

| 40 | No significant effect observed |

This table illustrates the nuanced effects of different dosages of ACTH (4-9), underscoring the importance of dosage in therapeutic applications .

Diagnostic Utility

ACTH levels are critical for diagnosing conditions like Cushing's syndrome. A study evaluated diagnostic tests for ACTH-dependent Cushing's syndrome, revealing that plasma ACTH responses to stimulation tests could effectively differentiate between Cushing's disease and ectopic sources of ACTH secretion. The combination of low-dose dexamethasone suppression tests and corticotropin-releasing hormone tests showed high sensitivity and specificity for diagnosing these conditions .

Propriétés

IUPAC Name |

(4S)-4-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H56N12O9S/c1-64-17-15-28(43)36(57)50-31(13-14-35(55)56)38(59)53-33(20-26-22-46-23-49-26)40(61)52-32(18-24-8-3-2-4-9-24)39(60)51-30(12-7-16-47-42(44)45)37(58)54-34(41(62)63)19-25-21-48-29-11-6-5-10-27(25)29/h2-6,8-11,21-23,28,30-34,48H,7,12-20,43H2,1H3,(H,46,49)(H,50,57)(H,51,60)(H,52,61)(H,53,59)(H,54,58)(H,55,56)(H,62,63)(H4,44,45,47)/t28?,30-,31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUQWSRYSHBBDD-DYXFYOPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCCC(C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H56N12O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

905.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56236-83-0 | |

| Record name | Acth (4-9) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056236830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.